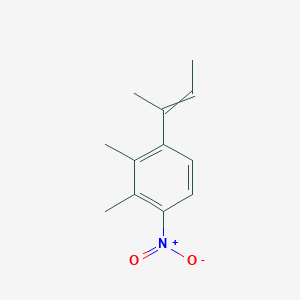
1-(But-2-en-2-yl)-2,3-dimethyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-en-2-yl)-2,3-dimethyl-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a but-2-en-2-yl group, two methyl groups, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-en-2-yl)-2,3-dimethyl-4-nitrobenzene typically involves the catalytic cross-coupling of alkenyllithium reagents with aryl halides. This method employs a catalyst such as Pd2(dba)3/XPhos, which allows for the stereoselective preparation of substituted alkenes in high yields under mild conditions . The reaction conditions are optimized to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing similar cross-coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(But-2-en-2-yl)-2,3-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly targeting the nitro group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group acts as a directing group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: Formation of nitro derivatives or conversion to amines.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(But-2-en-2-yl)-2,3-dimethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(But-2-en-2-yl)-2,3-dimethyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the but-2-en-2-yl and methyl groups influence the compound’s reactivity and stability. The pathways involved include electrophilic aromatic substitution and redox reactions, which are crucial for its biological and chemical activity .
Comparison with Similar Compounds
1-(But-2-en-2-yl)-2,3-dimethylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
2,3-Dimethyl-4-nitrobenzene: Lacks the but-2-en-2-yl group, affecting its chemical properties and uses.
1-(But-2-en-2-yl)-4-nitrobenzene: Similar structure but different positioning of the methyl groups, leading to variations in reactivity.
Uniqueness: The presence of both the nitro and but-2-en-2-yl groups makes it a versatile compound for synthetic and industrial purposes .
Properties
CAS No. |
62438-57-7 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-but-2-en-2-yl-2,3-dimethyl-4-nitrobenzene |
InChI |
InChI=1S/C12H15NO2/c1-5-8(2)11-6-7-12(13(14)15)10(4)9(11)3/h5-7H,1-4H3 |
InChI Key |
XCQWSQNYCIKOBI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1=C(C(=C(C=C1)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















